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Introduction
Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate of the

Krebs cycle. Beyond its intracellular metabolic role, extracellular succinate acts as a signaling

molecule by activating the G protein-coupled receptor (GPCR), SUCNR1 (also known as

GPR91).[1][2][3][4] This receptor is expressed in various tissues, including the kidney, liver,

adipose tissue, and immune cells, and is implicated in a range of physiological and pathological

processes such as inflammation, blood pressure regulation, and metabolic homeostasis.[1][2]

[3][4][5] Consequently, SUCNR1 has emerged as a promising therapeutic target for drug

discovery. High-throughput screening (HTS) assays are essential for identifying novel agonists

and antagonists of SUCNR1. This document provides detailed application notes and protocols

for utilizing sodium succinate in HTS campaigns.

SUCNR1 Signaling Pathways
SUCNR1 is known to couple to both inhibitory (Gαi) and activating (Gαq) G proteins, leading to

distinct downstream signaling cascades.[2][3][6]

Gαi Pathway: Activation of the Gαi subunit by succinate leads to the inhibition of adenylyl

cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][7]
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Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptor on the endoplasmic reticulum,

triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[8]

The specific signaling pathway activated can be cell-type dependent.[3] Therefore, the choice

of HTS assay will depend on the G protein coupling of SUCNR1 in the chosen cellular context.
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Figure 1: Simplified signaling pathways of SUCNR1 activation.

High-Throughput Screening Workflow
A typical HTS workflow for identifying modulators of SUCNR1 using sodium succinate as a

reference agonist involves several key steps, from assay development to hit confirmation.
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Figure 2: General experimental workflow for a high-throughput screening campaign.
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Experimental Protocols
The choice of assay depends on the G protein coupling of SUCNR1 in the cell line of interest.

Below are detailed protocols for two common HTS assays: a calcium mobilization assay for

Gαq coupling and a cAMP assay for Gαi coupling.

Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration upon SUCNR1

activation.[8][9][10]

Materials and Reagents:

HEK293 cells stably expressing human SUCNR1 (or other suitable host cells)

Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic

(e.g., G418)

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

Probenecid (anion transport inhibitor, may be required for some cell lines)[9][10]

Sodium Succinate (agonist for positive control)

Test compounds

384-well black, clear-bottom microplates

Protocol:

Cell Plating:

Culture SUCNR1-expressing cells to 80-90% confluency.

Trypsinize and resuspend cells in fresh culture medium.
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Seed cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of medium.

[8]

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

Dye Loading:

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if

needed) in assay buffer according to the manufacturer's instructions.

Remove the culture medium from the cell plates.

Add 20 µL of the dye loading solution to each well.

Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room

temperature, protected from light.[8]

Compound Addition and Data Acquisition:

Prepare a compound plate with test compounds and controls (sodium succinate for

positive control, vehicle for negative control) at a 4x or 5x final concentration in assay

buffer.

Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g.,

FLIPR, FlexStation).

Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission

at 525 nm) every 1-2 seconds for a total of 120-180 seconds.

Establish a baseline reading for the first 10-20 seconds.

The instrument's integrated liquid handler should then add 10 µL of the compounds from

the compound plate to the cell plate.

Continue recording the fluorescence signal to capture the calcium mobilization.

cAMP Assay (Gαi Pathway)
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This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in

intracellular cAMP levels.[11][12] Homogeneous Time-Resolved Fluorescence (HTRF) is a

common detection method.[11][12]

Materials and Reagents:

CHO-K1 or HEK293 cells stably expressing human SUCNR1

Cell Culture Medium

Assay Buffer

Forskolin (or another adenylyl cyclase activator)

Sodium Succinate

Test compounds

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

384-well white microplates

Protocol:

Cell Preparation:

Culture SUCNR1-expressing cells to 80-90% confluency.

Trypsinize and resuspend cells in assay buffer to the desired density.

Assay Protocol:

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

Add 2.5 µL of test compound or sodium succinate (for antagonist screening, pre-incubate

with compounds before adding agonist).

Add 2.5 µL of forskolin (at a concentration that elicits a submaximal response, e.g., EC80).
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Incubate for 30-60 minutes at room temperature.[11]

Detection:

Add 5 µL of HTRF cAMP-d2 reagent diluted in lysis buffer.

Add 5 µL of HTRF anti-cAMP-cryptate reagent diluted in lysis buffer.

Incubate for 60 minutes at room temperature, protected from light.[11]

Data Acquisition:

Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and

simultaneous emission at 620 nm (cryptate) and 665 nm (d2).

Calculate the 665/620 nm ratio, which is inversely proportional to the intracellular cAMP

concentration.

Data Presentation
Quantitative data from HTS assays should be summarized for easy comparison. The potency

of sodium succinate can vary depending on the cell type and assay format, with reported

EC50 values typically in the micromolar range.[4][7]

Assay Type Cell Line
Parameter
Measured

Sodium
Succinate
EC50 (µM)

Reference
Compound
(cESA) EC50
(µM)

Calcium

Mobilization

SUCNR1-

HEK293
Intracellular Ca²⁺ ~191 ~2.7

cAMP Inhibition
SUCNR1-CHO-

K1

Intracellular

cAMP
~29 ~0.111

EC50 values are approximate and may vary between experiments. cESA (cis-epoxysuccinic

acid) is a more potent synthetic agonist of SUCNR1.[7][13]
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Conclusion
The protocols and information provided here offer a comprehensive guide for utilizing sodium
succinate in high-throughput screening assays to identify novel modulators of the SUCNR1

receptor. The choice of assay format is critical and should be based on the known or

determined G protein coupling of SUCNR1 in the selected cellular system. Careful assay

optimization and robust data analysis are essential for the successful identification and

validation of new lead compounds targeting this important metabolic receptor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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